molecular formula C13H17NO B13826515 (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Cat. No.: B13826515
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-ZNRZSNADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-2-benzyl-2-azabicyclo[221]heptan-7-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules. Additionally, it has applications in drug discovery, where it serves as a scaffold for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol include other azabicyclic structures such as 2-azabicyclo[3.2.1]octane and oxygenated 2-azabicyclo[2.2.1]heptanes .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in the development of new drugs and materials.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m1/s1

InChI Key

GRNDIXAFZQOWOE-ZNRZSNADSA-N

Isomeric SMILES

C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)O

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.